molecular formula C16H17NO4S B13365440 4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid

4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid

Cat. No.: B13365440
M. Wt: 319.4 g/mol
InChI Key: RBODQTMGHBDEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C15H15NO4S. It is a specialty chemical used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a sulfonamide group through a methyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid typically involves a multi-step process. One common method starts with the sulfonylation of 4-methylbenzenesulfonamide using a suitable sulfonyl chloride. This intermediate is then reacted with 4-formylbenzoic acid under basic conditions to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While the compound is primarily used in research, industrial-scale production methods would likely involve similar synthetic routes but optimized for larger-scale operations. This could include the use of continuous flow reactors to improve yield and reduce reaction times, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammatory responses or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({Methyl[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and other proteins makes it particularly valuable in biochemical research and drug development .

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

4-[[methyl-(4-methylphenyl)sulfonylamino]methyl]benzoic acid

InChI

InChI=1S/C16H17NO4S/c1-12-3-9-15(10-4-12)22(20,21)17(2)11-13-5-7-14(8-6-13)16(18)19/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

RBODQTMGHBDEGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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